Yttrium Carbonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Yttrium Carbonate is a useful research compound. Its molecular formula is C3O9Y2 and its molecular weight is 357.84 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medical Applications

Yttrium carbonate is primarily known for its role in medical applications, particularly through its radioactive isotope, yttrium-90.

- Cancer Treatment : Yttrium-90 is utilized in targeted radiation therapies, such as radioembolization, where microspheres containing yttrium-90 are injected into blood vessels supplying tumors. This method allows for localized radiation treatment, minimizing damage to surrounding healthy tissues .

- Medical Imaging : Yttrium compounds are integral in the production of imaging devices. For instance, yttrium-aluminum garnet (YAG) lasers are used in surgical procedures due to their precision and effectiveness .

Environmental Applications

This compound plays a vital role in environmental technologies aimed at pollution control:

- Catalytic Converters : Yttrium compounds enhance catalysts used in automotive catalytic converters, which reduce harmful emissions by converting toxic gases into less harmful substances .

- Water Purification : Research indicates that yttrium-based materials can be employed in water purification processes, effectively removing contaminants and improving water quality .

Material Science Applications

This compound is also significant in the field of materials science:

- Ceramics and Alloys : It is used to produce yttrium-stabilized zirconia (YSZ), which exhibits high thermal stability and ionic conductivity. This material is essential in various applications including solid oxide fuel cells and thermal barrier coatings .

- Nanoparticles : The synthesis of this compound nanoparticles has opened new avenues in nanotechnology. These nanoparticles exhibit unique optical properties that make them suitable for photonic applications and as markers in biomedical research . Their high surface area enhances their reactivity, making them effective for catalysis and surface interactions .

Advanced Electronics and Quantum Computing

Innovative research is exploring the potential of this compound in advanced electronics:

- Quantum Computing : Yttrium-based materials are being investigated for use in quantum computing due to their unique electronic properties that may facilitate the development of qubits .

- Additive Manufacturing : The compound is also being studied for its potential applications in 3D printing technologies, enabling the production of complex parts with high performance characteristics .

Case Study 1: Yttrium-90 Separation Techniques

A study explored the separation of yttrium-90 from strontium using solvent extraction methods involving carbonate media. The research demonstrated that specific extractants could effectively separate these isotopes, highlighting a green alternative for isotope separation techniques .

Case Study 2: Synthesis of this compound Nanoparticles

Research focused on synthesizing size-controllable this compound nanoparticles revealed that varying the concentration ratios of reactants significantly influenced particle size and morphology. This work emphasizes the importance of synthesis conditions on the properties of nanoparticles for targeted applications .

化学反応の分析

Thermal Decomposition

Yttrium carbonate undergoes multistage thermal decomposition, influenced by experimental conditions like heating rate and temperature. Key stages include:

1.1 Dehydration

Loss of hydrate water occurs initially, forming anhydrous Y₂(CO₃)₃. This step is critical for subsequent decomposition .

1.2 Intermediate Formation

At elevated temperatures (400–600°C), intermediates like Ln₂O₂CO₃ form. The stability of these intermediates depends on the ionic radius of yttrium, with smaller radii favoring rapid decomposition .

1.3 Final Decomposition

Complete conversion to Y₂O₃ occurs above 600°C, accompanied by CO₂ and CO gas release. Residual carbon may form during decomposition in inert atmospheres .

Table 1: Thermal Decomposition Stages

| Stage | Temperature Range | Products | Key Findings |

|---|---|---|---|

| Dehydration | 200–400°C | Anhydrous Y₂(CO₃)₃ | Loss of hydrate water |

| Intermediate Formation | 400–600°C | Ln₂O₂CO₃ | Basic carbonate intermediates |

| Final Decomposition | >600°C | Y₂O₃, CO₂, CO | Residual carbon formation in inert atmospheres |

Reaction with Acids

This compound reacts with acids to form soluble yttrium salts.

2.1 Mineral Acids

Reactions with dilute HCl or H₂SO₄ yield YCl₃ and Y(SO₄)₁.₅·8H₂O, respectively .

2.2 Citric Acid

In aqueous solutions, this compound hydroxide transforms into yttrium citrate dihydrate (Y₃(C₆H₅O₇)₂·2H₂O) under controlled pH and temperature conditions .

Table 2: Acid Reaction Products

| Acid | Reaction Conditions | Product |

|---|---|---|

| HCl | Dilute, room temperature | YCl₃ |

| Citric Acid | Aqueous solution, pH 8.4 | Yttrium citrate dihydrate |

Complexation Reactions

This compound interacts with carbonate/bicarbonate ions in aqueous solutions, forming complexes with varying stability.

4.1 Equilibrium Constants

Potentiometric studies reveal formation constants for complexes like YCO₃⁺ and Y(HCO₃)₂⁺. Constants depend on ionic strength and reaction conditions .

4.2 pH Dependence

At pH < 8.5, HCO₃⁻ dominates, while CO₃²⁻ becomes significant above pH 9.5, influencing complexation stability .

Table 4: Carbonate Complexation Constants

| Reaction | Formation Constant (log K) | Ionic Strength |

|---|---|---|

| Y³⁺ + CO₃²⁻ → YCO₃⁺ | 5.3 | 0.1 M |

| Y³⁺ + 2HCO₃⁻ → Y(HCO₃)₂⁺ | 10.2 | 0.5 M |

特性

CAS番号 |

556-28-5 |

|---|---|

分子式 |

C3O9Y2 |

分子量 |

357.84 g/mol |

IUPAC名 |

yttrium(3+);tricarbonate |

InChI |

InChI=1S/3CH2O3.2Y/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |

InChIキー |

QVOIJBIQBYRBCF-UHFFFAOYSA-H |

SMILES |

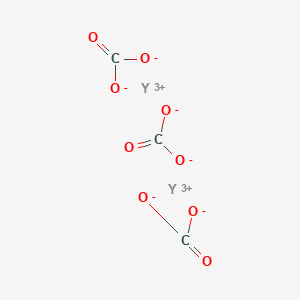

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Y+3].[Y+3] |

正規SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Y+3].[Y+3] |

Key on ui other cas no. |

556-28-5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。